
2-Propenoic acid, 2-(((4-methoxyphenyl)acetyl)amino)-
Übersicht
Beschreibung
AD-5 is a bioactive chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is known for its significant biochemical properties and is widely used in scientific research.
Wissenschaftliche Forschungsanwendungen
AD-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Employed in studies related to cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AD-5 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of AD-5.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of AD-5 is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Large-Scale Synthesis: Utilizing large reactors and precise control of reaction parameters.
Continuous Monitoring: Ensuring consistent quality through continuous monitoring and quality control measures.
Efficient Purification: Employing advanced purification techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
AD-5 undergoes various chemical reactions, including:
Oxidation: AD-5 can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: AD-5 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of AD-5.
Wirkmechanismus
The mechanism of action of AD-5 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Target Proteins: AD-5 binds to specific proteins, altering their function.
Modulating Pathways: It influences various biochemical pathways, leading to changes in cellular processes.
Inducing Biological Effects: The compound’s interaction with molecular targets results in specific biological effects, such as inhibition or activation of certain cellular functions.
Vergleich Mit ähnlichen Verbindungen
AD-5 can be compared with other similar compounds based on its structure and properties. Some similar compounds include:
AD-4: Shares a similar core structure but differs in functional groups.
AD-6: Has a similar molecular framework with variations in substituents.
AD-7: Another related compound with distinct chemical properties.
Uniqueness of AD-5
AD-5 is unique due to its specific biochemical properties and the range of reactions it can undergo
Eigenschaften
CAS-Nummer |
92455-12-4 |
|---|---|
Molekularformel |
C12H13NO4 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
2-[[2-(4-methoxyphenyl)acetyl]amino]prop-2-enoic acid |
InChI |
InChI=1S/C12H13NO4/c1-8(12(15)16)13-11(14)7-9-3-5-10(17-2)6-4-9/h3-6H,1,7H2,2H3,(H,13,14)(H,15,16) |
InChI-Schlüssel |
DNBSASOCQLUZFR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=C)C(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NC(=C)C(=O)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
92455-12-4 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AD 5 AD-5 N-(4-methoxyphenylacetyl)dehydroalanine paramethoxyphenyl-acetyl dehydroalanine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



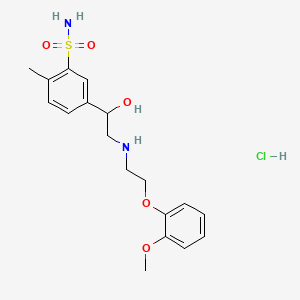

![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)
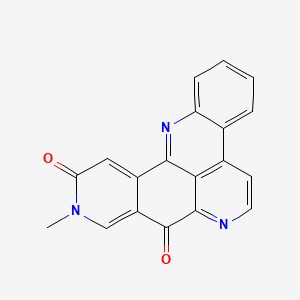


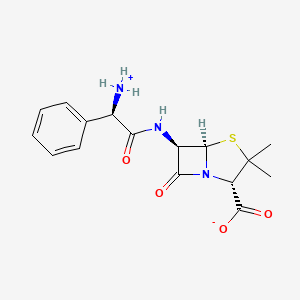

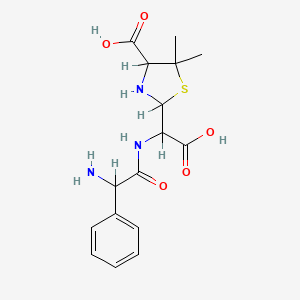
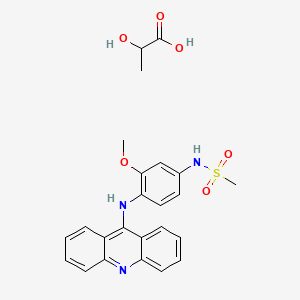
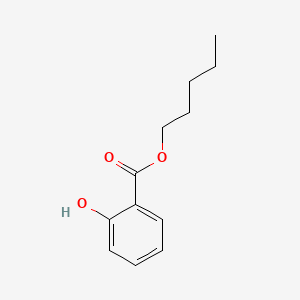

![(4-Chloro-2-methylphenoxy)-[(2-methoxyphenyl)methylene]hydrazideAceticAcid](/img/structure/B1664953.png)
